N,N-diethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
Chemical Formula: CHN
Molecular Weight: 197.24 g/mol
Melting Point: 139-140 °C
Boiling Point (Predicted): 309.1±25.0 °C
Density (Predicted): 1.40±0.1 g/cm
pKa: 6.81±0.20 (Predicted)
CAS Number: 10421-98-4
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Hydrazine derivatives, nitrobenzaldehydes, and phenylhydrazines may be involved.
Major Products: These reactions could yield diverse products, such as substituted triazines or hydrazine derivatives.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological molecules, such as enzymes or receptors.
Medicine: Exploring its pharmacological properties, potential drug development, or targeted therapies.
Industry: Assessing its use in materials science, catalysis, or specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets (e.g., proteins, nucleic acids).
Pathways: It may modulate cellular pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other hydrazine-containing triazines.
Similar Compounds: Explore related compounds, such as other hydrazine-triazines or nitrobenzylidene derivatives.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C20H22N8O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-N,2-N-diethyl-4-N-[(E)-(4-nitrophenyl)methylideneamino]-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C20H22N8O2/c1-3-27(4-2)20-24-18(22-16-8-6-5-7-9-16)23-19(25-20)26-21-14-15-10-12-17(13-11-15)28(29)30/h5-14H,3-4H2,1-2H3,(H2,22,23,24,25,26)/b21-14+ |
InChI Key |
AZNBUZXQNCTZEE-KGENOOAVSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
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